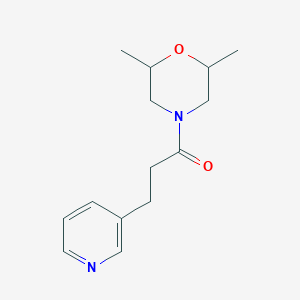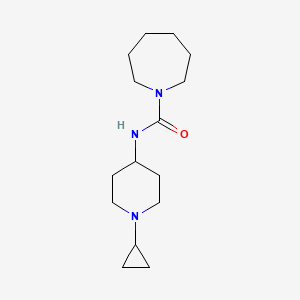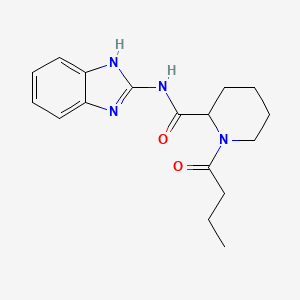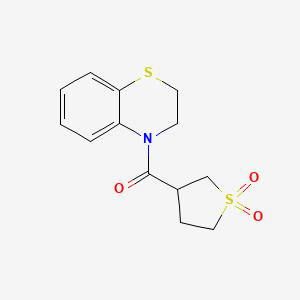
1-(2,6-Dimethylmorpholin-4-yl)-3-pyridin-3-ylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,6-Dimethylmorpholin-4-yl)-3-pyridin-3-ylpropan-1-one, also known as DMPP, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. DMPP is a pyridine-based compound that is synthesized through a multi-step process, and it has been found to have unique biochemical and physiological effects that make it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of 1-(2,6-Dimethylmorpholin-4-yl)-3-pyridin-3-ylpropan-1-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. 1-(2,6-Dimethylmorpholin-4-yl)-3-pyridin-3-ylpropan-1-one has been found to inhibit the activity of certain enzymes involved in cancer cell growth, which may explain its anticancer properties. 1-(2,6-Dimethylmorpholin-4-yl)-3-pyridin-3-ylpropan-1-one has also been found to affect the nervous system of insects, leading to their death.
Biochemical and Physiological Effects
1-(2,6-Dimethylmorpholin-4-yl)-3-pyridin-3-ylpropan-1-one has been found to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the induction of apoptosis (programmed cell death) in cancer cells, and the disruption of the nervous system in insects. 1-(2,6-Dimethylmorpholin-4-yl)-3-pyridin-3-ylpropan-1-one has also been found to have antioxidant properties, which may be beneficial in preventing oxidative damage in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2,6-Dimethylmorpholin-4-yl)-3-pyridin-3-ylpropan-1-one has several advantages for use in lab experiments, including its unique chemical structure and its potential applications in various fields. However, 1-(2,6-Dimethylmorpholin-4-yl)-3-pyridin-3-ylpropan-1-one also has some limitations, including its complex synthesis process and its potential toxicity to humans and animals.
Direcciones Futuras
There are several future directions for research on 1-(2,6-Dimethylmorpholin-4-yl)-3-pyridin-3-ylpropan-1-one, including:
1. Further investigation of its anticancer properties and potential use as a cancer treatment.
2. Development of new insecticides based on the structure of 1-(2,6-Dimethylmorpholin-4-yl)-3-pyridin-3-ylpropan-1-one.
3. Investigation of its potential use as a soil fumigant in environmental science.
4. Study of its potential use as an antioxidant in preventing oxidative damage in the body.
5. Investigation of its potential toxicity to humans and animals and development of safety protocols for its use.
Conclusion
1-(2,6-Dimethylmorpholin-4-yl)-3-pyridin-3-ylpropan-1-one is a pyridine-based compound that has gained significant attention in the scientific research community due to its potential applications in various fields. Its complex synthesis process and unique biochemical and physiological effects make it a promising candidate for further research. Future research on 1-(2,6-Dimethylmorpholin-4-yl)-3-pyridin-3-ylpropan-1-one may lead to the development of new treatments for cancer, new insecticides, and new methods for environmental remediation.
Métodos De Síntesis
The synthesis of 1-(2,6-Dimethylmorpholin-4-yl)-3-pyridin-3-ylpropan-1-one involves a multi-step process that starts with the reaction of 2,6-dimethylmorpholine with acetylacetone, followed by the addition of pyridine-3-carboxaldehyde. The resulting product is then purified through recrystallization and characterized through various spectroscopic techniques. The synthesis of 1-(2,6-Dimethylmorpholin-4-yl)-3-pyridin-3-ylpropan-1-one is a complex process that requires skilled chemists and specialized equipment.
Aplicaciones Científicas De Investigación
1-(2,6-Dimethylmorpholin-4-yl)-3-pyridin-3-ylpropan-1-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and environmental science. In medicinal chemistry, 1-(2,6-Dimethylmorpholin-4-yl)-3-pyridin-3-ylpropan-1-one has been found to have anticancer properties and is being investigated as a potential treatment for various types of cancer. 1-(2,6-Dimethylmorpholin-4-yl)-3-pyridin-3-ylpropan-1-one has also been studied for its potential use as an insecticide in agriculture and as a soil fumigant in environmental science.
Propiedades
IUPAC Name |
1-(2,6-dimethylmorpholin-4-yl)-3-pyridin-3-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-11-9-16(10-12(2)18-11)14(17)6-5-13-4-3-7-15-8-13/h3-4,7-8,11-12H,5-6,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDWQGMNXZNVYDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-fluorophenyl)-N'-[(2-methoxy-5-methylphenyl)methyl]-N,N-dimethylethane-1,2-diamine](/img/structure/B7565125.png)

![N-[3-[[acetyl(ethyl)amino]methyl]phenyl]-5-tert-butyl-1H-pyrazole-3-carboxamide](/img/structure/B7565137.png)
![N-[1-(3,4-difluorophenyl)ethyl]-2,2-dimethylpropanamide](/img/structure/B7565138.png)
![1-(2,3-Dihydro-1,4-benzodioxin-3-ylmethyl)-1-ethyl-3-[(2-pyrazol-1-ylpyridin-4-yl)methyl]urea](/img/structure/B7565146.png)
![4-amino-3-nitro-N-[5-(4-propylphenyl)-1H-pyrazol-3-yl]benzamide](/img/structure/B7565164.png)
![N-[4-(azocane-1-carbonyl)phenyl]acetamide](/img/structure/B7565178.png)

![2-(N-methylanilino)-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclopentyl]acetamide](/img/structure/B7565182.png)

![N-[[1-(4-chlorophenyl)-3,5-dimethylpyrazol-4-yl]methyl]-1-(1-cyclopropylpyrrolidin-3-yl)methanamine](/img/structure/B7565192.png)
![3-[2-[4-(2-Methylpropyl)piperazin-1-yl]ethoxy]benzonitrile](/img/structure/B7565197.png)
